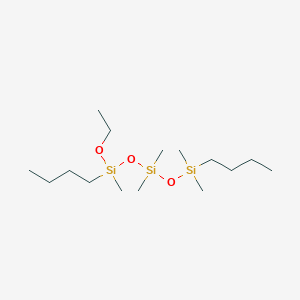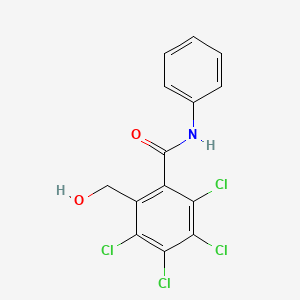
2,3,4,5-Tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide is a complex organic compound characterized by the presence of multiple chlorine atoms and a hydroxymethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of 2,3,4,5-tetrachlorobenzoic acid with phenylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete chlorination and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of ferric chloride as a catalyst in the chlorination step can significantly improve the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various chlorinated and hydroxylated derivatives of the original compound. These products can have different physical and chemical properties, making them useful for specific applications .
Scientific Research Applications
2,3,4,5-Tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrachloro-6-(hydroxymethyl)benzoic acid
- 2,3,4,5-Tetrachloro-6-methylpyridine
- 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine
Uniqueness
2,3,4,5-Tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide is unique due to the presence of both a hydroxymethyl group and multiple chlorine atoms, which confer distinct chemical properties.
Properties
CAS No. |
61166-52-7 |
|---|---|
Molecular Formula |
C14H9Cl4NO2 |
Molecular Weight |
365.0 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(hydroxymethyl)-N-phenylbenzamide |
InChI |
InChI=1S/C14H9Cl4NO2/c15-10-8(6-20)9(11(16)13(18)12(10)17)14(21)19-7-4-2-1-3-5-7/h1-5,20H,6H2,(H,19,21) |
InChI Key |
LWYBULURSAIMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl-](/img/structure/B14577180.png)
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B14577187.png)
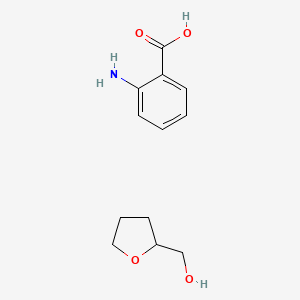
![2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14577196.png)
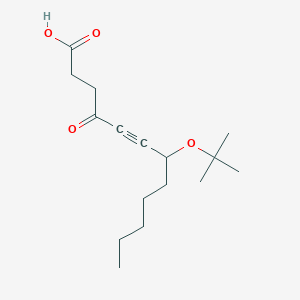
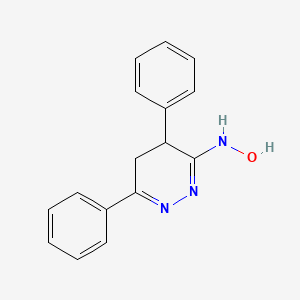
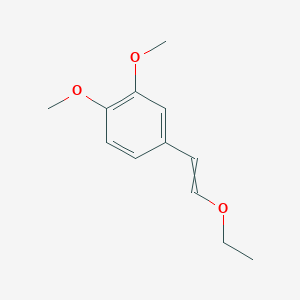
![1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14577234.png)
![3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14577235.png)

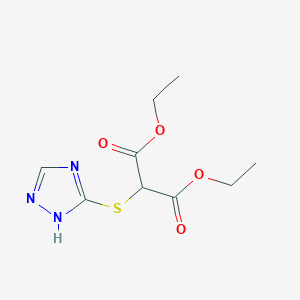
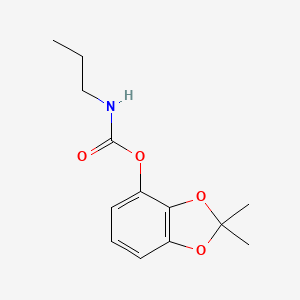
![Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate](/img/structure/B14577246.png)
